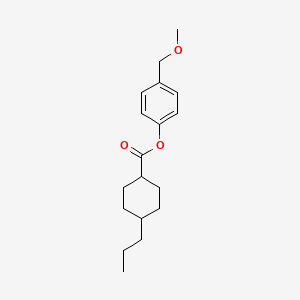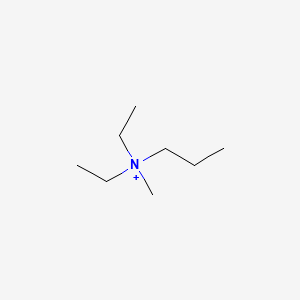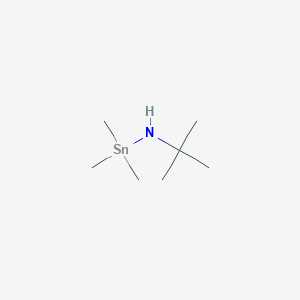
N-tert-Butyl-1,1,1-trimethylstannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,1,1-trimethylstannanamine: is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a tert-butyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,1,1-trimethylstannanamine typically involves the reaction of tert-butylamine with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
tert-Butylamine+Trimethyltin chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,1,1-trimethylstannanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
N-tert-Butyl-1,1,1-trimethylstannanamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,1,1-trimethylstannanamine involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-1,1,1-trimethylsilanamine
- N-tert-Butyl-1,1-dimethylpropargylamine
- N-tert-Butyl-1,1-dimethylallylamine
Uniqueness
N-tert-Butyl-1,1,1-trimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon and carbon analogs. The tin atom’s ability to form various coordination complexes and its reactivity in different chemical environments make this compound particularly valuable in research and industrial applications.
Properties
CAS No. |
83236-72-0 |
|---|---|
Molecular Formula |
C7H19NSn |
Molecular Weight |
235.94 g/mol |
IUPAC Name |
2-methyl-N-trimethylstannylpropan-2-amine |
InChI |
InChI=1S/C4H10N.3CH3.Sn/c1-4(2,3)5;;;;/h5H,1-3H3;3*1H3;/q-1;;;;+1 |
InChI Key |
OYFZTTLARYYMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)
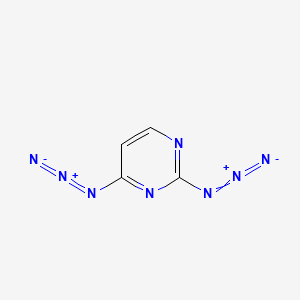
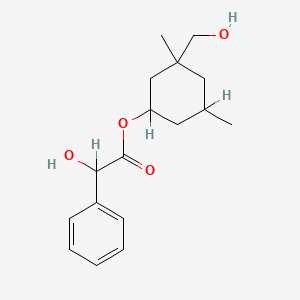
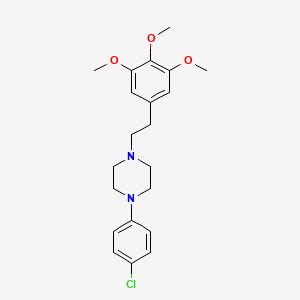
![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)
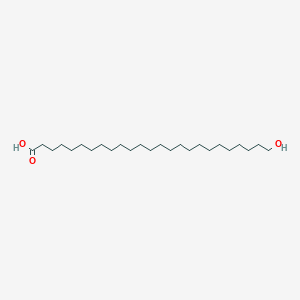
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
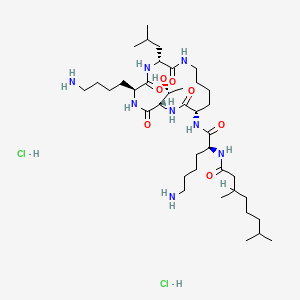
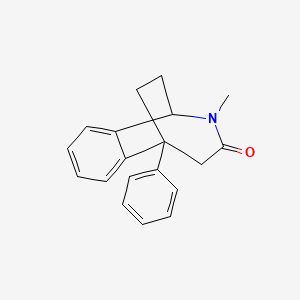
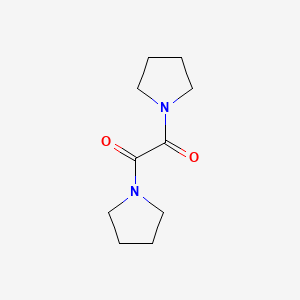
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
